molecular formula C15H21NO4 B13388435 Methyl ((benzyloxy)carbonyl)-d-leucinate

Methyl ((benzyloxy)carbonyl)-d-leucinate

Cat. No.: B13388435
M. Wt: 279.33 g/mol
InChI Key: TXGKPHCJHIILKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. This is followed by esterification to introduce the methyl ester functionality. The reaction conditions often include the use of protecting agents like benzyl chloroformate and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of immobilized enzymes and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deprotected amino acids, modified esters, and various derivatives with enhanced biological activity .

Scientific Research Applications

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in further biochemical interactions, influencing various pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is unique due to its specific chiral center and the presence of both benzyloxycarbonyl and methyl ester functionalities. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKPHCJHIILKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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